

Application Note: Preparation of Spirocyclic Libraries Using Azaspiro[3.5]nonane Intermediates

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Compound of Interest

Compound Name: {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride

Cat. No.: B13567276

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Executive Summary

This guide details the synthetic protocols for accessing and diversifying azaspiro[3.5]nonane scaffolds.^{[1][2][3][4][5]} These structures have emerged as critical "privileged scaffolds" in modern medicinal chemistry, offering a geometric solution to the "Escape from Flatland" challenge. By replacing traditional planar heterocycles (e.g., piperidine, morpholine) with spirocyclic bioisosteres, researchers can significantly alter lipophilicity (

), improve metabolic stability, and access novel intellectual property (IP) space while maintaining ligand-target fidelity.

This document covers two distinct isomeric cores:

- 2-azaspiro[3.5]nonane: An azetidine fused to a cyclohexane ring.
- 7-azaspiro[3.5]nonane: A cyclobutane fused to a piperidine ring.^[1]

Strategic Rationale: The Advantage

The incorporation of spirocyclic motifs addresses a fundamental attrition risk in drug discovery: molecular planarity. High fraction of

carbons (

) correlates with improved clinical success rates.

Property	Piperidine (Traditional)	Azaspiro[3.5]nonane (Bioisostere)	Impact
Geometry	Chair conformation (flexible)	Rigid, orthogonal vectors	Reduced entropic penalty upon binding.
Lipophilicity	Variable	Tunable (modulation)	Improved solubility and permeability.
Metabolism	Prone to oxidative metabolism	Sterically hindered core	Extended half-life ().
Vector	Linear/Planar exits	90° exit vector	Access to new binding pockets.

Module 1: Synthesis of the 2-Azaspiro[3.5]nonane Core

Target: tert-butyl 2-azaspiro[3.5]nonane-2-carboxylate

This route utilizes a "double displacement" strategy, constructing the strained azetidine ring upon a pre-existing cyclohexane framework.

Workflow Diagram



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Figure 1: Synthetic route for the construction of the azetidine ring on a cyclohexane core.

Detailed Protocol

Step 1: Reduction to Diol

- Dissolve diethyl cyclohexane-1,1-dicarboxylate (50 mmol) in anhydrous THF (200 mL).
- Cool to 0°C under
- Add LiAlH₄ (2.5 equiv, 125 mmol) portion-wise (Caution: Exothermic).
- Warm to RT and stir for 4 hours.
- Quench via Fieser method (
g LiAlH₄ requires
mL water,
mL 15% NaOH,
mL water). Filter and concentrate to yield 1,1-bis(hydroxymethyl)cyclohexane.

Step 2: Activation (Mesylation)

- Dissolve the diol (45 mmol) in DCM (150 mL) with Et₃N (3.0 equiv).
- Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (2.2 equiv) dropwise.
- Stir 2 hours. Wash with 1N HCl, NaHCO₃, and brine. Dry (
) and concentrate.^{[6][7]}

Step 3: Spiro-Cyclization

- Dissolve p-Toluenesulfonamide (TsNH₂) (1.0 equiv relative to mesylate) and K₂CO₃ (3.0 equiv) in DMF (0.2 M concentration).

- Add the crude bis-mesylate.
- Heat to 100°C for 16 hours.
- Cool, dilute with water, and extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to isolate 2-tosyl-2-azaspiro[3.5]nonane.

Step 4: Deprotection & Reprotection

- Detosylation: Dissolve the sulfonamide in dry MeOH. Add Mg turnings (10 equiv) and catalytic iodine. Sonicate or stir vigorously until Mg is consumed (reductive cleavage).
- Boc-Protection: Without isolation, add Et₃N (2 equiv) and Boc₂O (1.2 equiv) to the reaction mixture. Stir 4 hours.
- Standard workup yields the N-Boc protected scaffold ready for library synthesis.

Module 2: Synthesis of the 7-Azaspiro[3.5]nonane Core

Target: tert-butyl 7-azaspiro[3.5]nonan-2-one-7-carboxylate

This route builds a cyclobutane ring onto a piperidine core using a [2+2] cycloaddition, offering a ketone handle for further diversification.

Workflow Diagram



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Figure 2: Construction of the cyclobutane ring via [2+2] cycloaddition.

Detailed Protocol

Step 1: Wittig Olefination

- Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Add KOtBu (1.2 equiv) at 0°C. Stir 30 min (yellow solution).
- Add N-Boc-4-piperidone (1.0 equiv). Warm to RT and stir 3 hours.
- Quench with sat. NH₄Cl.[1] Extract with Hexanes/Et₂O (removes Ph₃PO). Yields tert-butyl 4-methylenepiperidine-1-carboxylate.[1]

Step 2: [2+2] Cycloaddition

- Suspend the alkene (20 mmol) and Zn-Cu couple (4.0 equiv) in anhydrous Ether (100 mL).
- Add Trichloroacetyl chloride (1.5 equiv) dropwise over 1 hour under sonication or vigorous stirring.
- Reflux for 4 hours. Filter through Celite.
- The product is a 2,2-dichloro-cyclobutanone spiro-fused to the piperidine.

Step 3: Dechlorination

- Dissolve the dichloro-intermediate in Glacial Acetic Acid.
- Add Zinc dust (5.0 equiv) portion-wise at RT.
- Stir 2 hours. The exothermic reaction removes the chlorines, yielding the parent cyclobutanone.
- Neutralize with NaHCO₃, extract with EtOAc.

Module 3: Library Generation (Parallel Synthesis)

Objective: Create a 96-member library using the 7-azaspiro[3.5]nonan-2-one scaffold. Diversity Points:

- R1: Reductive amination of the cyclobutanone (2-position).
- R2: N-capping of the piperidine nitrogen (7-position) after Boc removal.

Protocol: Reductive Amination (R1 Diversification)

Reagents:

- Scaffold: 7-azaspiro[3.5]nonan-2-one (N-Boc protected).
- Amines: Set of 12 primary/secondary amines.
- Reductant: STAB (Sodium Triacetoxyborohydride).

Procedure (96-well block):

- Dispense: Add 50 μmol of scaffold (in DCE) to each well.
- Amine Addition: Add 60 μmol of unique Amine () to each well.
- Catalyst: Add 10 μL acetic acid. Shake 30 mins.
- Reduction: Add STAB (2.0 equiv, solid or slurry in DCE). Shake at RT for 16 hours.^[4]
- Quench: Add 10% NaHCO_3 . Extract organic layer (DCM).
- Deprotection (Intermediate): Treat dried organic layer with 20% TFA/DCM (1 mL) for 2 hours to remove N-Boc. Evaporate to dryness.

Protocol: Amide Coupling (R2 Diversification)

Reagents:

- Substrate: Deprotected spiro-amines from previous step.
- Acids: Set of 8 Carboxylic Acids.
- Coupling Agent: HATU / DIPEA.

Procedure:

- Dissolve: Resuspend the amine salts in DMF (500 μL).

- Base: Add DIPEA (5.0 equiv) to neutralize TFA salts.
- Activation: In a separate plate, mix Carboxylic Acid (, 1.2 equiv) with HATU (1.2 equiv) in DMF. Shake 10 mins.
- Coupling: Transfer activated acid solution to the amine plate. Shake 12 hours at RT.
- Purification: SCX-2 solid phase extraction cartridges (catch-and-release) or Prep-HPLC.

Quality Control & Validation

Every library member must undergo the following QC triage:

- LC-MS: Purity > 85% (UV 254 nm) and Mass Confirmation .
- ¹H NMR (Diagnostic Peaks):
 - 2-azaspiro:[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) Look for the azetidine signals as a singlet or distinct multiplet around 3.6–4.0 ppm.
 - 7-azaspiro: Look for the cyclobutane protons (1.8–2.4 ppm) and the distinct splitting of the piperidine ring due to spiro-locking.

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